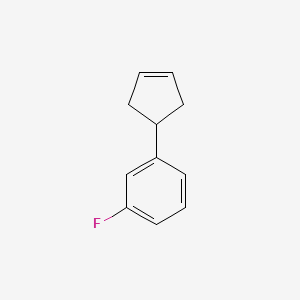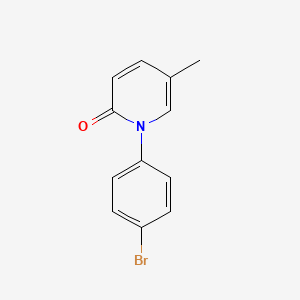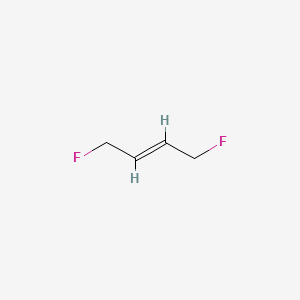
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a methanol group and an imine group linked to a phenylpropan-2-yl moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol can be achieved through a multi-step process:
Formation of the imine: The reaction between 1-phenylpropan-2-amine and an aldehyde or ketone to form the imine intermediate.
Furan ring formation: Cyclization of the intermediate to form the furan ring.
Methanol group addition: Introduction of the methanol group through a suitable reaction, such as reduction or substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The furan ring and methanol group may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated derivatives, nucleophile-substituted compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, the compound could be used in the synthesis of materials, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism by which (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol exerts its effects would depend on its interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(((1-Phenylethyl)imino)methyl)furan-2-yl)methanol
- (5-(((1-Phenylbutan-2-yl)imino)methyl)furan-2-yl)methanol
Uniqueness
The uniqueness of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol lies in its specific structural features, such as the length of the carbon chain and the position of the functional groups, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
[5-(1-phenylpropan-2-yliminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C15H17NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,10,12,17H,9,11H2,1H3 |
Clé InChI |
TWINXEWTMJBXCX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N=CC2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)






